Cas no 2137728-48-2 (N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide)

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- Butanamide, N-(5-amino-3-methoxy-2-pyridinyl)-3-methyl-
- N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide
-
- MDL: MFCD30733805
- インチ: 1S/C11H17N3O2/c1-7(2)4-10(15)14-11-9(16-3)5-8(12)6-13-11/h5-7H,4,12H2,1-3H3,(H,13,14,15)
- InChIKey: ZLMBLAMXLOJKJZ-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(N)C=C1OC)(=O)CC(C)C
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377733-5g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 5g |
$2816.0 | 2023-08-31 | ||
Enamine | EN300-377733-2.5g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 2.5g |
$1903.0 | 2023-08-31 | ||
Enamine | EN300-377733-0.25g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 0.25g |
$893.0 | 2023-08-31 | ||
Enamine | EN300-377733-1.0g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377733-5.0g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 5.0g |
$2816.0 | 2023-03-02 | ||
Enamine | EN300-377733-0.5g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 0.5g |
$933.0 | 2023-08-31 | ||
Enamine | EN300-377733-10.0g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 10.0g |
$4176.0 | 2023-03-02 | ||
Enamine | EN300-377733-1g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 1g |
$971.0 | 2023-08-31 | ||
Enamine | EN300-377733-0.05g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 0.05g |
$816.0 | 2023-08-31 | ||
Enamine | EN300-377733-0.1g |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |
2137728-48-2 | 0.1g |
$855.0 | 2023-08-31 |
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamideに関する追加情報
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide (CAS No. 2137728-48-2): A Comprehensive Overview
N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide (CAS No. 2137728-48-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
Chemical Structure and Properties: The molecular formula of N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide is C11H16N4O2, with a molecular weight of 224.27 g/mol. The compound features a pyridine ring substituted with an amino group and a methoxy group at the 5 and 3 positions, respectively. The amide linkage connects the pyridine ring to a 3-methylbutanoyl moiety, which imparts additional structural complexity and functional versatility. The presence of these functional groups contributes to the compound's solubility, stability, and reactivity, making it an attractive candidate for further investigation.
Synthesis Methods: Several synthetic routes have been developed for the preparation of N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide. One common approach involves the reaction of 5-amino-3-methoxypyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This method yields high purity and good yields, making it suitable for large-scale production. Another approach involves the coupling of 5-amino-3-methoxypyridine with 3-methylbutanoic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These synthetic strategies not only ensure the efficient synthesis of the compound but also allow for easy modification and derivatization, facilitating further optimization for specific applications.
Biological Activities: Recent studies have highlighted the diverse biological activities of N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
Beyond its anti-inflammatory properties, N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. Mechanistic studies suggest that this effect is mediated through the activation of caspase-dependent pathways and the inhibition of cell cycle progression. These findings underscore the therapeutic potential of N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide in cancer treatment.
Clinical Applications: While still in the early stages of development, N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide holds promise for various clinical applications. Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its antitumor activity suggests its utility in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance treatment efficacy.
Current Research Trends: Ongoing research is focused on optimizing the pharmacokinetic properties of N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide to improve its bioavailability and reduce side effects. Strategies such as prodrug design and nanoparticle formulation are being explored to enhance its delivery to target tissues. Furthermore, efforts are being made to identify biomarkers that can predict patient response to treatment with this compound, thereby facilitating personalized medicine approaches.
Conclusion: In summary, N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide (CAS No. 2137728-48-2) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and functional groups contribute to its broad spectrum of activities, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing treatments for various diseases.
2137728-48-2 (N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide) Related Products
- 1806725-48-3(Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1806516-95-9(2-Amino-4-bromo-5-methylthio-1H-benzimidazole)
- 2229268-88-4(3-(3,3-dimethylcyclopentyl)morpholine)
- 1551814-34-6(4-1-(4-fluorophenyl)ethylpiperidine)
- 2228765-88-4(3-(4-chlorocinnolin-3-yl)-3,3-difluoropropanoic acid)
- 21797-56-8(3,4,4-trimethylpent-2-enoic acid)
- 856452-73-8(1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole)
- 50683-74-4(N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine)
- 1179382-89-8(1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)




